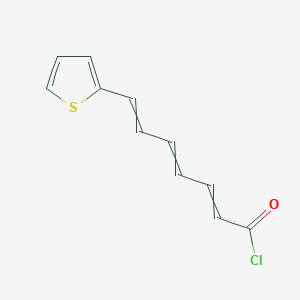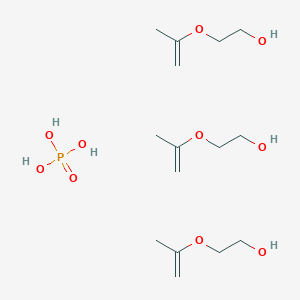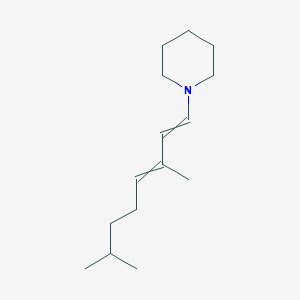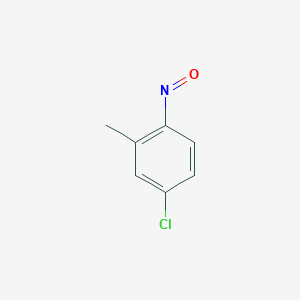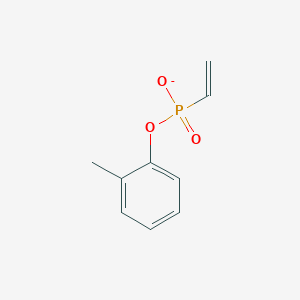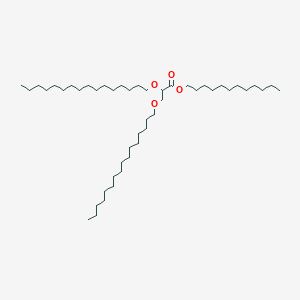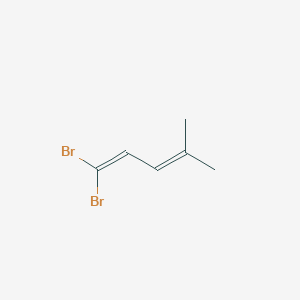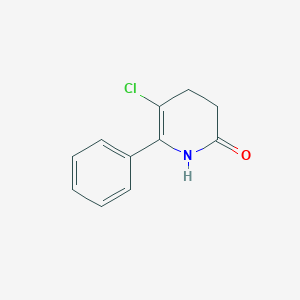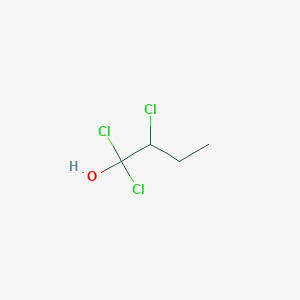
1,1,2-Trichlorobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trichlorobutan-1-ol is an organic compound with the molecular formula C4H7Cl3O It is a chlorinated alcohol, which means it contains both chlorine and hydroxyl groups
准备方法
The synthesis of 1,1,2-Trichlorobutan-1-ol typically involves the chlorination of butanol. One common method is the reaction of butanol with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions usually include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial production methods may involve continuous flow reactors where butanol and chlorine are fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
1,1,2-Trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield less chlorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other groups using nucleophiles such as hydroxide ions or amines. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
科学研究应用
1,1,2-Trichlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: This compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into the potential therapeutic uses of chlorinated alcohols may involve this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1,1,2-Trichlorobutan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
相似化合物的比较
1,1,2-Trichlorobutan-1-ol can be compared with other chlorinated alcohols such as 1,1,1-Trichlorobutan-1-ol and 1,1,2-Trichloroethanol. These compounds share similar chemical properties but differ in their specific structures and reactivity. For example:
1,1,1-Trichlorobutan-1-ol: This compound has three chlorine atoms on the same carbon, making it more reactive in certain substitution reactions.
1,1,2-Trichloroethanol: This compound has a shorter carbon chain and different reactivity patterns compared to this compound.
属性
CAS 编号 |
63455-20-9 |
|---|---|
分子式 |
C4H7Cl3O |
分子量 |
177.45 g/mol |
IUPAC 名称 |
1,1,2-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O/c1-2-3(5)4(6,7)8/h3,8H,2H2,1H3 |
InChI 键 |
GNHXKRFYHZTMSB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
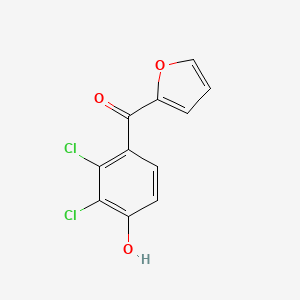
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
